molecular formula K2SO4<br>K2O4S B179488 Potassium sulfate CAS No. 7778-80-5

Potassium sulfate

Cat. No. B179488
M. Wt: 174.26 g/mol
InChI Key: OTYBMLCTZGSZBG-UHFFFAOYSA-L
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Patent
US04342737

Procedure details

As a general process of producing potassium sulfate, there is known such a process that, as is shown by the reaction formulae (1) and (2), potassium chloride is reacted with sulfuric acid to obtain potassium sulfate through potassium bisulfate and hydrogen chloride as a by-product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[K+:6].[K+].[Cl-:8].[K+].[S:10](=[O:14])(=[O:13])([OH:12])[OH:11]>>[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[K+:6].[K+:6].[S:10](=[O:12])(=[O:11])([OH:14])[O-:13].[K+:6].[ClH:8] |f:0.1.2,3.4,6.7.8,9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[K+].[K+]
Step Two
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)([O-])[O-].[K+].[K+]
Name
Type
product
Smiles
S([O-])(O)(=O)=O.[K+]
Name
Type
product
Smiles
Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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